molecular formula NULL B1168059 ALDEHYDE DEHYDROGENASE CAS No. 9028-88-0

ALDEHYDE DEHYDROGENASE

Cat. No.: B1168059
CAS No.: 9028-88-0
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Mechanism of Action

Target of Action

Aldehyde Dehydrogenases (ALDHs) are a family of enzymes that play a crucial role in the metabolism of aldehydes . They are responsible for the NAD(P)-dependent oxidation of aldehydes to carboxylic acids . ALDHs participate in various cellular functions, including detoxification, biosynthesis, antioxidant, and regulatory functions .

Mode of Action

ALDHs interact with their targets through a well-defined mechanism. The catalytic mechanism of ALDH2 involves NAD+ first binding to ALDH2 by multiple binding sites to activate the key active-site cysteine residue (Cys302) . This interaction results in the oxidation of a wide range of aliphatic and aromatic, endogenous, and exogenous aldehydes to form the corresponding carboxylic acids .

Biochemical Pathways

ALDHs are involved in a broad spectrum of biochemical pathways. They contribute to the detoxification of exogenously and endogenously generated aldehydes . They also participate in the synthesis of retinoic acid, a key mediator for cell proliferation and differentiation . Furthermore, they are involved in the metabolism of aldehydes produced under oxidative stress (OS) .

Pharmacokinetics

The pharmacokinetics of ALDHs are complex and vary depending on the specific isozyme and the organism in which they are expressed. It is known that aldhs are found in many tissues of the body but are at the highest concentration in the liver . This distribution impacts the bioavailability and efficacy of ALDHs in different tissues.

Result of Action

The action of ALDHs results in the oxidation of aldehydes to carboxylic acids . This process helps maintain cellular homeostasis by detoxifying reactive aldehydes . Dysfunction of aldhs resulting in accumulation of their substrates can be cytotoxic . Dysfunctional ALDH enzymes have been linked to severe diseases, including alcohol intolerance, cancer, cardiovascular, and neurological diseases .

Action Environment

The action of ALDHs can be influenced by various environmental factors. For instance, the insufficiency of human ALDH2 has been associated with high blood acetaldehyde levels and impaired locomotor function during acute alcohol intoxication . Moreover, the activity of ALDHs can be affected by post-translational modifications, such as phosphorylation, acetylation, S-nitrosylation, nitration, ubiquitination, and glycosylation .

Biochemical Analysis

Biochemical Properties

Aldehyde dehydrogenase enzymes also interact with various substrates, including aliphatic and aromatic aldehydes. The substrate specificity of this compound enzymes can vary, with some enzymes showing a preference for specific aldehydes based on their carbon chain length and degree of oxidation. Additionally, this compound enzymes can be regulated by post-translational modifications, such as phosphorylation, which can influence their activity and stability .

Cellular Effects

In addition, this compound enzymes can impact gene expression by regulating the levels of aldehyde-derived signaling molecules. These signaling molecules can act as transcriptional regulators, influencing the expression of genes involved in stress responses, metabolism, and cell proliferation. Furthermore, this compound enzymes play a role in cellular metabolism by participating in metabolic pathways that generate energy and biosynthetic precursors .

Molecular Mechanism

This compound enzymes can also undergo conformational changes upon substrate binding, which can enhance their catalytic efficiency. Additionally, the enzyme’s activity can be modulated by allosteric regulators, which bind to sites other than the active site and influence the enzyme’s conformation and activity. These regulatory mechanisms ensure that this compound enzymes can respond to changes in cellular conditions and maintain their function under different physiological states .

Temporal Effects in Laboratory Settings

Studies have shown that the overexpression of this compound enzymes can enhance cellular tolerance to oxidative stress and improve stress-related responses. Prolonged overexpression can also lead to potential negative effects, such as metabolic imbalances and altered cellular homeostasis. Therefore, it is essential to consider the temporal effects of this compound enzymes when studying their function in laboratory settings .

Dosage Effects in Animal Models

Threshold effects have been observed in studies where the activity of this compound enzymes reaches a saturation point, beyond which no further increase in detoxification capacity is observed. Additionally, high doses of this compound enzymes can lead to the accumulation of intermediate metabolites, which can have toxic effects on cells and tissues. Therefore, it is crucial to determine the optimal dosage of this compound enzymes to achieve the desired therapeutic effects without causing adverse outcomes .

Metabolic Pathways

In addition to detoxifying aldehydes, this compound enzymes can influence metabolic flux and metabolite levels. For example, the activity of this compound enzymes can affect the levels of acetaldehyde, a key intermediate in ethanol metabolism, and modulate the flux through the ethanol oxidation pathway. Similarly, this compound enzymes can impact the levels of other aldehyde-derived metabolites, influencing cellular metabolism and energy production .

Transport and Distribution

The distribution of this compound enzymes can also be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which can affect their stability and localization. Additionally, the accumulation of this compound enzymes in specific tissues can be regulated by tissue-specific expression patterns and cellular signaling pathways .

Subcellular Localization

For example, mitochondrial this compound enzymes contain targeting signals that facilitate their import into mitochondria, where they detoxify aldehydes generated during oxidative phosphorylation. Similarly, cytoplasmic this compound enzymes can interact with cytosolic substrates and participate in metabolic pathways that occur in the cytoplasm. The subcellular localization of this compound enzymes is crucial for their function, as it ensures that the enzymes are positioned to detoxify aldehydes in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aldehyde dehydrogenase enzymes are typically produced through recombinant DNA technology. The genes encoding these enzymes are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli, for protein expression . The expressed enzymes are then purified using techniques like affinity chromatography.

Industrial Production Methods: In industrial settings, this compound enzymes are produced using large-scale fermentation processes. The host cells are cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are harvested, lysed, and the enzymes are purified using various chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Aldehyde dehydrogenase primarily catalyzes the oxidation of aldehydes to carboxylic acids. This reaction involves the transfer of a hydride ion from the aldehyde to the nicotinamide adenine dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (NADP) cofactor .

Common Reagents and Conditions: The oxidation reaction catalyzed by this compound requires the presence of NAD or NADP as a cofactor. The reaction typically occurs under physiological conditions, with optimal activity observed at neutral to slightly alkaline pH .

Major Products: The primary product of the this compound-catalyzed reaction is the corresponding carboxylic acid. For example, the oxidation of acetaldehyde by this compound produces acetic acid .

Scientific Research Applications

Aldehyde dehydrogenase enzymes have a wide range of applications in scientific research:

Properties

CAS No.

9028-88-0

Molecular Formula

NULL

Molecular Weight

0

Synonyms

EC 1.2.1.5; EC: 1.2.1.5; ADH; ALDEHYDE DEHYDROGENASE; ALDEHYDE DEHYDROGENASE, POTASSIUM-ACTIVATED BAKER/'S YEAST (S CEREVISIAE); ALDEHYDE DEHYDROGENASE, YEAST; ALDEHYDE NAD(P)+ OXIDOREDUCTASE; ALDEHYDE: NAD (P) + OXIDOREDUCTASE

Origin of Product

United States
Customer
Q & A

A: ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. [] In the case of acetaldehyde, a toxic byproduct of ethanol metabolism, ALDH, specifically the mitochondrial ALDH2 isozyme, oxidizes it to acetate. [] This conversion is crucial for detoxification, as acetaldehyde accumulation can lead to various adverse effects, including facial flushing, nausea, and increased risk of certain cancers. []

A: ALDHs are typically tetrameric enzymes, meaning they are composed of four subunits. [, ] The specific amino acid sequence and structural features can vary between isozymes and across different species. For instance, sheep liver cytoplasmic ALDH has a molecular weight of 212,000 daltons and consists of four subunits with a molecular weight of 53,000 daltons each. [] The active site of ALDH contains a cysteine residue (Cys-302 in rat liver mitochondrial ALDH) that plays a crucial role in the catalytic mechanism. [] This cysteine acts as a nucleophile, forming a covalent intermediate with the aldehyde substrate during the oxidation process. []

A: Yes, studies using spectroscopic techniques have provided insights into ALDH structure and function. For instance, the binding of NADH to sheep liver cytoplasmic ALDH results in a shift in the absorption maximum of NADH to 344 nm and a 5.6-fold enhancement of nucleotide fluorescence. [] This fluorescence enhancement can be used to determine the dissociation constant for the enzyme-NADH complex. []

A: ALDHs follow a sequential mechanism where both NAD+ and the aldehyde substrate bind to the enzyme before catalysis occurs. [] The reaction proceeds through an ordered mechanism with NAD+ binding first, followed by the aldehyde. [] The aldehyde then undergoes oxidation to a carboxylic acid, with NAD+ being reduced to NADH. [] This reaction is typically irreversible under physiological conditions. []

A: While ALDHs are known for their role in acetaldehyde detoxification, they exhibit broad substrate specificity and can oxidize a wide range of aldehydes. [, , ] These include aliphatic aldehydes like propionaldehyde and butyraldehyde, aromatic aldehydes like benzaldehyde, and even aldehyde intermediates in metabolic pathways like succinic semialdehyde. [, ] The substrate specificity can vary between ALDH isozymes, with some showing preferences for specific types of aldehydes. []

ANone: ALDHs have potential applications in various fields:

  • Biotechnology: ALDHs can be used in bioremediation to detoxify industrial waste streams containing aldehydes. [, ]
  • Medicine: ALDH activity is a potential biomarker for identifying cancer stem cells, which are implicated in tumor resistance and recurrence. [, , ]
  • Agriculture: Genetic engineering of plants with enhanced ALDH activity can improve their tolerance to environmental stresses like salinity and drought. [, ]

A: Yes, computational chemistry and modeling have been instrumental in understanding ALDH structure, function, and interactions with substrates and inhibitors. [, , ] For example, molecular docking simulations can predict the binding affinity and mode of interaction between ALDH and potential inhibitors, aiding in drug discovery efforts. [, ]

A: Studies on sheep liver cytoplasmic ALDH have shown that increasing the carbon chain length of straight-chain aldehydes leads to a decrease in the Michaelis-Menten constant (Km), indicating a higher affinity for the enzyme. [] This suggests that ALDH might have a preference for larger aldehydes. Research on rat liver ALDH revealed variations in substrate specificity and affinity towards chlorinated acetaldehydes, with monochloroacetaldehyde being metabolized more efficiently than dichloroacetaldehyde. [] Chloral hydrate, on the other hand, was not metabolized by the enzyme. [] These findings highlight the impact of specific chemical modifications on ALDH substrate recognition and processing.

A: Strategies to enhance ALDH stability include optimizing storage conditions (temperature, pH, buffer composition), adding stabilizers (e.g., cryoprotectants), and using immobilization techniques. [, ] For instance, the addition of dithiothreitol, a reducing agent, has been shown to activate and stabilize ALDH. []

A:

  • Discovery of ALDH polymorphism: The identification of genetic polymorphism in human ALDH2, particularly the inactive ALDH2*2 variant prevalent in East Asian populations, was crucial in understanding individual variations in alcohol metabolism and susceptibility to alcohol-related health issues. [, ]
  • Identification of ALDH as a cancer stem cell marker: The discovery that ALDH activity is elevated in certain cancer stem cell populations opened up new avenues for cancer diagnosis, prognosis, and targeted therapies. [, , ]

ANone: ALDH research bridges various fields:

  • Biochemistry: Understanding ALDH's catalytic mechanism, substrate specificity, and regulation is crucial for comprehending its roles in aldehyde detoxification and other metabolic pathways. [, , ]
  • Genetics: Investigating ALDH gene polymorphisms and their phenotypic consequences sheds light on individual variations in alcohol metabolism, disease susceptibility, and drug responses. [, ]
  • Pharmacology: Studying ALDH inhibition and activation can lead to the development of new drugs for treating alcoholism, cancer, and other diseases. [, ]

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